An In-depth Technical Guide to the Physical Properties of Sodium Cyclopentadienide
An In-depth Technical Guide to the Physical Properties of Sodium Cyclopentadienide
For Researchers, Scientists, and Drug Development Professionals
Sodium cyclopentadienide (B1229720) (NaCp), an organosodium compound with the chemical formula C₅H₅Na, is a pivotal reagent in organometallic chemistry.[1][2] Its significance lies primarily in its role as a precursor for the synthesis of cyclopentadienyl (B1206354) (Cp) ligands in transition metal complexes, which are integral to catalysis, materials science, and polymer synthesis.[1][3] This guide provides a comprehensive overview of the physical properties of sodium cyclopentadienide, presenting quantitative data in a structured format, and outlining the methodologies for its synthesis, which indirectly relate to its handling and observation of its properties.
Physical and Chemical Properties
Sodium cyclopentadienide is an ionic compound consisting of a sodium cation (Na⁺) and a cyclopentadienide anion (Cp⁻).[1][2] The cyclopentadienide anion is a planar, five-membered ring with delocalized π-electrons, rendering it aromatic and remarkably stable.[2][3] The compound is highly reactive, particularly towards air and moisture, and is pyrophoric, igniting spontaneously in air.[1][2][3] It reacts violently with water to produce flammable hydrogen gas.[3]
Appearance: In its solid, solvent-free state, sodium cyclopentadienide is a colorless or white to grayish-yellowish powder.[1][4][5][6][7] However, it is frequently encountered as a solution in tetrahydrofuran (B95107) (THF), where it typically appears as a pink, dark red, or yellow-red liquid.[1][2][8][9][10] Traces of oxidized impurities can cause solid samples to appear pink.[4][11]
Structure: In the solid state, solvent-free sodium cyclopentadienide adopts a "polydecker sandwich" structure, forming infinite chains of alternating sodium cations and cyclopentadienyl anions.[3][11] When dissolved in donor solvents like THF, it is highly solvated.[11]
Quantitative Physical Properties
The following table summarizes the key quantitative physical properties of sodium cyclopentadienide based on available data. It is important to note that some variations exist in the reported values across different sources, which may be attributed to the form of the substance (solid vs. solution) and measurement conditions.
| Property | Value | Notes | Source(s) |
| Molecular Weight | 88.08 g/mol | --- | [1][3][6][12][13][14][15] |
| Melting Point | ~172 °C | For the solid form. | [1][5][7][8][16][17] |
| Boiling Point | 41.5 °C (decomposes) | Decomposes at this temperature. | [3][5] |
| Density | 1.113 g/cm³ | For the solid. | [3][4][11] |
| 0.946 g/mL at 20 °C | For a solution in THF. | [1][5][6][7][8][16][17] | |
| 0.938 g/mL at 25 °C | For a 2.4 M solution in THF. | [9][12][15][18] | |
| Solubility | Soluble in THF. | Insoluble in water (reacts violently). | [3][4][11] |
| Flash Point | -17 °C (1 °F) | For a solution in THF. | [9][15][18] |
Experimental Protocols: Synthesis of Sodium Cyclopentadienide
The physical properties of sodium cyclopentadienide are often observed in the context of its synthesis and handling due to its high reactivity. The most common methods for its preparation involve the deprotonation of cyclopentadiene (B3395910).
1. Reaction with Sodium Metal:
This traditional method involves the direct reaction of cyclopentadiene with metallic sodium.[3]
-
Reaction: 2 Na + 2 C₅H₆ → 2 NaC₅H₅ + H₂[3]
-
Procedure: Sodium metal, often in the form of a dispersion ("sodium sand") created by melting sodium in refluxing xylene and stirring rapidly, is reacted with cyclopentadiene in an inert solvent like THF.[4][11] The reaction is highly exothermic and requires careful temperature control.[4][11]
2. Reaction with Sodium Hydride:
A more convenient and widely used method employs sodium hydride as the base.[2][4][11]
-
Procedure: Cyclopentadiene is added to a suspension of sodium hydride in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon). The reaction proceeds at room temperature and is generally considered to provide better stoichiometric control.[2]
Logical Relationships of Sodium Cyclopentadienide Properties
The physical state and environment significantly influence the observed properties of sodium cyclopentadienide. The following diagram illustrates these relationships.
Caption: Relationship between the physical state of sodium cyclopentadienide and its properties.
References
- 1. grokipedia.com [grokipedia.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Buy Sodium cyclopentadienide | 4984-82-1 [smolecule.com]
- 4. Sodium cyclopentadienide - Wikipedia [en.wikipedia.org]
- 5. lookchem.com [lookchem.com]
- 6. Sodium cyclopentadienide | CAS 4984-82-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. SODIUM CYCLOPENTADIENIDE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. SODIUM CYCLOPENTADIENIDE | 4984-82-1 [chemicalbook.com]
- 9. americanelements.com [americanelements.com]
- 10. SODIUM CYCLOPENTADIENIDE | 4984-82-1 [amp.chemicalbook.com]
- 11. Sodium cyclopentadienide - Wikiwand [wikiwand.com]
- 12. Sodium cyclopentadienylide THF 2.4M 4984-82-1 [sigmaaldrich.com]
- 13. Sodium, 2,4-cyclopentadien-1-yl- | C5H5Na | CID 78681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. fishersci.co.uk [fishersci.co.uk]
- 15. Sodium cyclopentadienide, 2-3M in THF | Fisher Scientific [fishersci.ca]
- 16. 4984-82-1 CAS MSDS (SODIUM CYCLOPENTADIENIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 17. chembk.com [chembk.com]
- 18. 2.4 M in THF, liquid | Sigma-Aldrich [sigmaaldrich.com]
